
Thalisopavine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalisopavine is a natural product found in Thalictrum minus with data available.
Applications De Recherche Scientifique
Alkaloid Identification and Characterization
- Isothalisopavine Isolation : A study identified a new alkaloid, isothalisopavine, from Thalictrum minus. This compound, characterized as 2,3,8-trimethoxy-7-hydroxyisopavine, marked the first of its class with unsymmetrical substitution in its aromatic rings, differentiating it from known thalisopavine (Sidjimov et al., 1998).
Plant Treatment and Healthcare
- Homeopathic Treatment Research : An investigation explored the response of Arabidopsis thaliana, a model organism in plant-pathogen systems, to homeopathic treatments, including various preparations. This research might inform future applications in plant disease treatment (Shah-Rossi et al., 2009).
Soil Fertility and Agriculture
- Influence on Soil Properties : Research into different fertilizers, including organic and mineral types, has implications for soil biological and physical properties. This area of study is relevant for understanding how various compounds, potentially including thalisopavine-related substances, influence agricultural practices (Marinari et al., 2000).
Discovery Support and Drug Repurposing
- Hypothesis Generation from Literature : A case report showcased a tool for generating hypotheses by analyzing scientific literature, with potential applications in finding new therapeutic uses for various drugs. This methodology could be applied to thalisopavine for discovering novel applications (Weeber et al., 2003).
Ethnobotanical Studies
- Traditional Medicine Documentation : Studies documenting traditional medicinal uses of plants, such as in the Tharus community of Nepal, highlight the potential of thalisopavine-containing plants in traditional healthcare. This documentation can support new drug discovery efforts (Ghimire & Bastakoti, 2009).
Pharmacological Research
- Identification of Medicinal Plants : Research on ethnopharmacology, such as a study in the Thar Desert of Pakistan, involves identifying plants with medicinal properties, which could include thalisopavine-related species (Yaseen et al., 2015).
Data Analysis in Cancer Therapy
- Symptom Analysis in Cancer Therapy : THALIS, a tool for analyzing longitudinal symptoms in cancer therapy, exemplifies the use of data analysis in healthcare. While not directly related to thalisopavine, this represents the kind of analytical tools that could be applied to its study (Floricel et al., 2021).
Genetic Studies in Model Organisms
- Model Organism Databases : Resources like the Arabidopsis Information Resource (TAIR) provide comprehensive data for model organisms, useful for genetic and molecular biology research. This type of resource could be instrumental in studying the effects of thalisopavine on plant biology (Rhee et al., 2003).
Propriétés
Numéro CAS |
18927-72-5 |
|---|---|
Nom du produit |
Thalisopavine |
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.407 |
InChI |
InChI=1S/C20H23NO4/c1-21-10-15-12-7-18(23-2)17(22)6-11(12)5-16(21)14-9-20(25-4)19(24-3)8-13(14)15/h6-9,15-16,22H,5,10H2,1-4H3/t15-,16+/m1/s1 |
Clé InChI |
WZHLAMDQGHTYRY-CVEARBPZSA-N |
SMILES |
CN1CC2C3=CC(=C(C=C3CC1C4=CC(=C(C=C24)OC)OC)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid methyl ester](/img/structure/B578829.png)

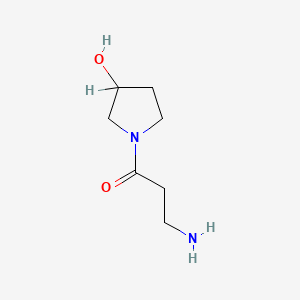


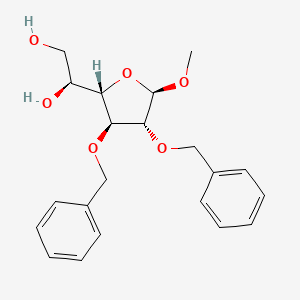
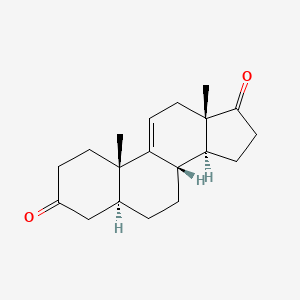
![Spiro[cycloheptane-1,3'-indoline]-2'-carboanilide](/img/structure/B578839.png)
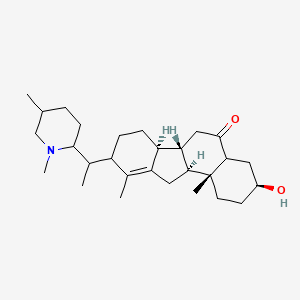
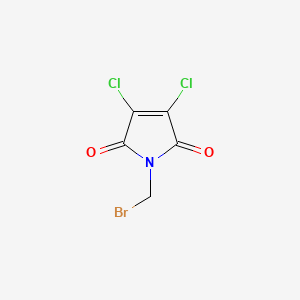
![2-[(Benzylseleno)methyl]benzoic acid](/img/structure/B578843.png)